molecular formula C8H13N3O B1449152 3-(Piperazin-1-yl)oxetane-3-carbonitrile CAS No. 1505924-75-3

3-(Piperazin-1-yl)oxetane-3-carbonitrile

Cat. No. B1449152
CAS RN: 1505924-75-3
M. Wt: 167.21 g/mol
InChI Key: QMJYJPKZXRZHKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives, such as 3-(Piperazin-1-yl)oxetane-3-carbonitrile, has been a topic of interest in recent years . The methods for the synthesis of these compounds are often clustered by strategies for the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to facilitate the synthesis of novel compounds containing the piperazine moiety, such as 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, which exhibit promising biological activities. This method offers a rapid and efficient route for the preparation of these compounds, highlighting the versatility of piperazine derivatives in medicinal chemistry (Mahesh, Perumal, & Pandi, 2004).

Estrogen Receptor Binding Affinity

Piperazine-chromene and -quinoline conjugates have been synthesized and evaluated for their binding affinity to estrogen receptors, demonstrating significant anti-proliferative activities against human breast cancer cell lines. This research underlines the potential of piperazine derivatives in the development of cancer therapeutics (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Ring Contraction in Organic Synthesis

The ring contraction of 2H-pyran-2-ones into highly functionalized α, β-unsaturated γ-butyrolactones, involving piperazine derivatives, illustrates the utility of these compounds in complex organic synthesis. Such transformations are valuable for the synthesis of diverse molecular architectures (Sil, Sharon, Maulik, & Ram, 2004).

Hypoxic-Cytotoxic Agents

Piperazine derivatives have been explored for their potential as hypoxic-cytotoxic agents in cancer treatment. The modification of the piperazine structure has led to compounds with enhanced potency and selectivity, contributing to the development of more effective cancer therapies (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).

Antidepressant and Anxiolytic Activities

The design and synthesis of novel piperazine derivatives have shown significant antidepressant and anxiolytic activities in preclinical models. These findings suggest the potential of piperazine-based compounds in the treatment of mood disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

properties

IUPAC Name

3-piperazin-1-yloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-5-8(6-12-7-8)11-3-1-10-2-4-11/h10H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJYJPKZXRZHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2(COC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-yl)oxetane-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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